![molecular formula C18H21N7O B2859899 N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine CAS No. 946298-78-8](/img/structure/B2859899.png)
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR, and cryo-EM . For related compounds, such as 2-morpholinoethyl-substituted benzimidazolium salts, the molecular structure was established by single-crystal X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of 2-morpholinoethyl-substituted benzimidazolium salts were characterized using 1H and 13C NMR, FTIR, and elemental analysis .
Scientific Research Applications
Synthesis and Biological Activity
A study focused on synthesizing derivatives of pyrimidine linked with morpholinophenyl derivatives, showcasing the larvicidal activity of these compounds. The research indicates significant activity against larvae, comparing it with the standard drug malathion, and suggests potential in pest control applications (Gorle et al., 2016).
Coordination Chemistry for Anticancer Applications
Research into mixed cis-diamine complexes of platinum(II) containing morpholine and other amines has been conducted, highlighting the anticancer activities of these complexes in vitro. This study emphasizes the potential for developing new cancer therapeutics (Da et al., 2004).
Advanced Materials and Sensors
A novel approach to synthesizing stereodefined C-substituted morpholines and related heterocycles showcases applications in materials science, particularly in creating complex molecular structures (Matlock et al., 2015).
Analytical Chemistry Applications
Ion chromatography has been applied for the quantification of morpholine and related compounds in solutions, demonstrating the method's sensitivity and selectivity. This technique is valuable for monitoring water treatment systems and ensuring the safety and efficiency of industrial processes (Gilbert et al., 1984).
Nitric Oxide Sensing
Rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety have been developed as phosphorescent sensors for nitric oxide (NO), indicating potential applications in biological sensing and imaging. These complexes offer a way to detect NO selectively and with high sensitivity, which is crucial for various biomedical research applications (Choi et al., 2013).
Mechanism of Action
Target of Action
The primary target of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes monoamines, including key neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound acts as a selective, reversible inhibitor of MAO-A . By inhibiting MAO-A, it prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters . This can help alleviate symptoms of conditions like depression .
Biochemical Pathways
The inhibition of MAO-A affects the monoaminergic pathway . This pathway involves the synthesis, release, reuptake, and degradation of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the availability of these neurotransmitters, enhancing monoaminergic transmission .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors like dosage, route of administration, and individual patient characteristics .
Result of Action
The result of this compound’s action is an increase in the levels of monoamine neurotransmitters . This can lead to improved mood and reduced symptoms in conditions like depression . The exact cellular and molecular effects would depend on the specific context and the individual’s overall neurochemical state .
properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-4-14(5-3-1)22-17-15-16(20-7-6-19-15)23-18(24-17)21-8-9-25-10-12-26-13-11-25/h1-7H,8-13H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWIIRDCWJHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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